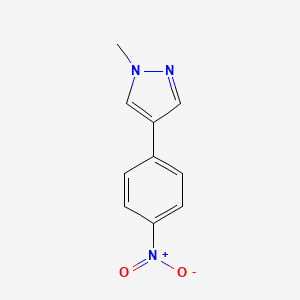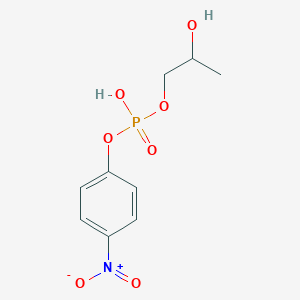![molecular formula C13H25FN4 B11743939 [3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743939.png)
[3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基][3-(二乙基氨基)丙基]胺是一种合成的有机化合物,它具有独特的二乙基氨基和氟代吡唑部分的组合。由于其潜在的生物活性以及在药物化学中的应用,该化合物在各个科学研究领域都引起了广泛的兴趣。
准备方法
合成路线和反应条件
[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基][3-(二乙基氨基)丙基]胺的合成通常包括以下步骤:
吡唑环的形成: 吡唑环可以通过在酸性条件下,肼与 1,3-二羰基化合物反应来合成。
烷基化: 使用二乙胺和合适的烷基化剂(例如 1-溴-3-氯丙烷)进行烷基化,可以引入二乙基氨基。
偶联: 最后一步是在碱性条件下,通常使用强碱,例如氢化钠 (NaH) 或叔丁醇钾 (KOtBu),将氟代吡唑与二乙基氨基丙基进行偶联。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这可能包括使用连续流反应器、自动化合成平台以及严格的纯化技术,例如柱色谱法和重结晶。
化学反应分析
反应类型
氧化: 该化合物可以进行氧化反应,特别是二乙基氨基上的氧化反应,可以使用过氧化氢 (H₂O₂) 或高锰酸钾 (KMnO₄) 等氧化剂。
还原: 还原反应可以在吡唑环上发生,特别是如果存在可还原的取代基。常用的还原剂包括氢化铝锂 (LiAlH₄) 和硼氢化钠 (NaBH₄)。
取代: 在适当的条件下,可以使用甲醇中的甲醇钠 (NaOMe) 等亲核试剂,将吡唑环上的氟原子取代。
常用试剂和条件
氧化: H₂O₂,KMnO₄
还原: LiAlH₄,NaBH₄
取代: 甲醇中的 NaOMe
主要产物
氧化: 形成 N-氧化物或其他氧化衍生物。
还原: 形成还原的吡唑衍生物。
取代: 形成具有不同亲核试剂的取代吡唑衍生物。
科学研究应用
化学
在化学中,[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基][3-(二乙基氨基)丙基]胺被用作合成更复杂分子的构建模块。
生物学
在生物学研究中,该化合物因其与生物大分子的潜在相互作用而被研究。它可以作为探针来研究酶机制,或作为配体在受体结合研究中使用。
医学
在药物化学中,该化合物因其潜在的治疗特性而被探索。其氟代吡唑部分因其可能提高药物候选物的代谢稳定性和生物利用度而备受关注。
工业
在工业部门,该化合物可能用于开发新材料,或作为农用化学品和制药的合成中间体。
作用机制
[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基][3-(二乙基氨基)丙基]胺的作用机制涉及其与特定分子靶标(例如酶或受体)的相互作用。二乙基氨基可能促进与活性位点的结合,而氟代吡唑环可以增强该化合物的稳定性和对靶标的亲和力。确切的途径和分子相互作用取决于化合物使用时的特定生物学环境。
相似化合物的比较
类似化合物
- [(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基][3-(二甲基氨基)丙基]胺
- [(5-氯-1,3-二甲基-1H-吡唑-4-基)甲基][3-(二乙基氨基)丙基]胺
- [(5-氟-1,3-二甲基-1H-咪唑-4-基)甲基][3-(二乙基氨基)丙基]胺
独特性
[(5-氟-1,3-二甲基-1H-吡唑-4-基)甲基][3-(二乙基氨基)丙基]胺的独特性在于其功能基团的独特组合,这赋予了其独特的化学和生物特性。二乙基氨基和氟代吡唑环的存在,使得其能够与分子靶标进行独特的相互作用,并增强了该化合物作为合成和药物化学中通用构建模块的潜力。
属性
分子式 |
C13H25FN4 |
|---|---|
分子量 |
256.36 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]propane-1,3-diamine |
InChI |
InChI=1S/C13H25FN4/c1-5-18(6-2)9-7-8-15-10-12-11(3)16-17(4)13(12)14/h15H,5-10H2,1-4H3 |
InChI 键 |
CCVPBPRKGGESLU-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCCNCC1=C(N(N=C1C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11743863.png)
![ethyl 1-{2-cyano-2-[(dimethylamino)methylidene]acetyl}-3-methyl-1H-pyrazole-4-carboxylate](/img/structure/B11743882.png)
![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide](/img/structure/B11743889.png)
![1-(difluoromethyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743892.png)
![3-(Methylsulfanyl)-5-[2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile](/img/structure/B11743898.png)
![2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile](/img/structure/B11743899.png)
![Ethyl 2-(2-{[(dimethylamino)methylidene]amino}-1,3-thiazol-5-YL)-2-oxoacetate](/img/structure/B11743900.png)
![[(1-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11743906.png)
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)
![2-[4-({[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11743916.png)
![1-Methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B11743923.png)
![1-ethyl-5-methyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11743924.png)

